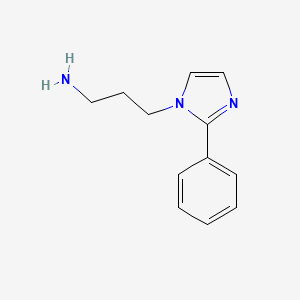

2-phenyl-1H-imidazole-1-propanamine

描述

2-phenyl-1H-imidazole-1-propanamine is a compound that features an imidazole ring substituted with a phenyl group at the second position and a propan-1-amine chain at the third position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

作用机制

Target of Action

It is known that imidazole derivatives, which include 3-(2-phenyl-1h-imidazol-1-yl)propan-1-amine, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

生化分析

Cellular Effects

Given the wide range of biological activities exhibited by imidazole derivatives , it can be hypothesized that 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-imidazole-1-propanamine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with benzaldehyde derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions .

-

Step 1: : Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine.

- Reactants: Imidazole, 3-chloropropan-1-amine.

- Conditions: Reflux in ethanol.

- Catalyst: Potassium carbonate.

-

Step 2: : Condensation with benzaldehyde.

- Reactants: 3-(1H-imidazol-1-yl)propan-1-amine, benzaldehyde.

- Conditions: Room temperature.

- Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-phenyl-1H-imidazole-1-propanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Phenyl-substituted imidazole derivatives.

科学研究应用

2-phenyl-1H-imidazole-1-propanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

Industry: Utilized in the development of new materials and catalysts

相似化合物的比较

Similar Compounds

3-(1H-imidazol-1-yl)propan-1-amine: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological assays.

2-Phenylimidazole: Lacks the propan-1-amine chain, which may affect its solubility and reactivity.

Benzimidazole derivatives: Contain a fused benzene ring, which can alter their electronic properties and biological activities

Uniqueness

2-phenyl-1H-imidazole-1-propanamine is unique due to the combination of the phenyl group and the propan-1-amine chain, which can enhance its chemical reactivity and biological activity compared to other imidazole derivatives .

生物活性

2-Phenyl-1H-imidazole-1-propanamine is a compound characterized by an imidazole ring substituted with a phenyl group and a propan-1-amine chain. This structural configuration contributes to its diverse biological activities, making it a significant subject of study in medicinal chemistry and pharmacology. The compound has demonstrated potential in various therapeutic applications, including antimicrobial, antiviral, antifungal, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 188.27 g/mol. Its structure allows for multiple interactions with biological targets, enhancing its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| Solubility | High in polar solvents |

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. It can modulate enzyme activity and receptor binding, influencing cellular signaling processes.

Interaction with Biological Targets

- Enzymatic Inhibition : The imidazole moiety can act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria and fungi, showing effective inhibition at low concentrations.

Antiviral Properties

Preliminary research suggests that this compound may inhibit viral replication. The mechanism involves interference with viral entry or replication within host cells.

Anti-inflammatory Effects

The compound has demonstrated the ability to reduce inflammation in vitro and in vivo models. This activity is likely mediated through the modulation of cytokine production and inhibition of inflammatory mediators.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Antibacterial Study : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Antiviral Research : In vitro assays showed that the compound could inhibit the replication of influenza virus by interfering with its entry mechanism into host cells .

- Anti-inflammatory Investigation : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high solubility in water and polar solvents, which enhances its bioavailability. Its absorption characteristics indicate rapid distribution throughout biological tissues, contributing to its efficacy in therapeutic applications.

属性

IUPAC Name |

3-(2-phenylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMVXCQYGCPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。